molecular formula C6H2BrClN2S B12075997 2-Bromo-7-chlorothiazolo[4,5-b]pyridine

2-Bromo-7-chlorothiazolo[4,5-b]pyridine

Cat. No.: B12075997
M. Wt: 249.52 g/mol
InChI Key: CKWGETRQNKCSLE-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with bromine and chlorine atoms attached at specific positions .

Preparation Methods

The synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and sulfur to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Bromo-7-chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-7-chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the brain. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Bromo-7-chlorothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

  • 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
  • 2-Bromo-4-chloro-6-aza-1,3-benzothiazole

These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological properties.

Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H

InChI Key

CKWGETRQNKCSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)SC(=N2)Br

Origin of Product

United States

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